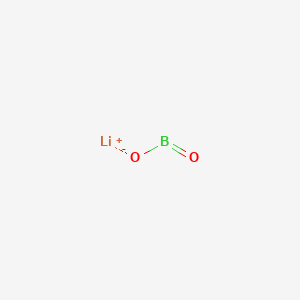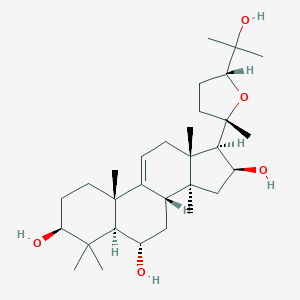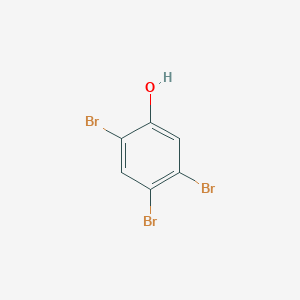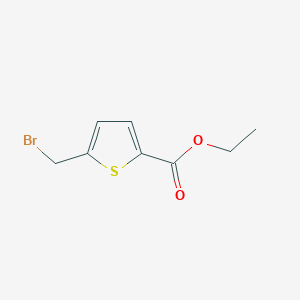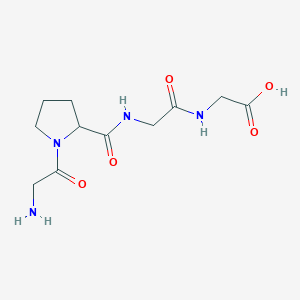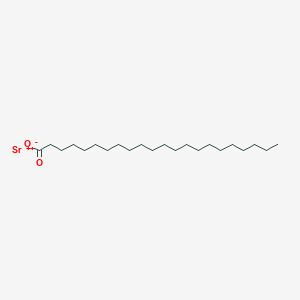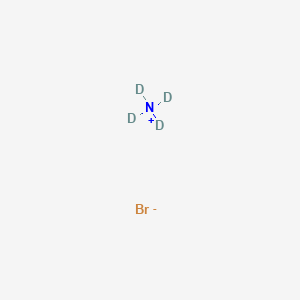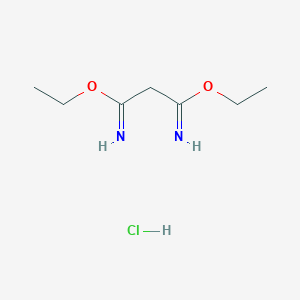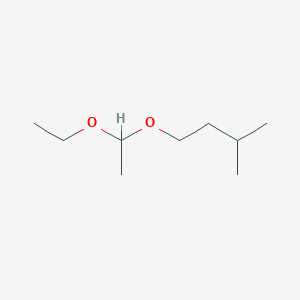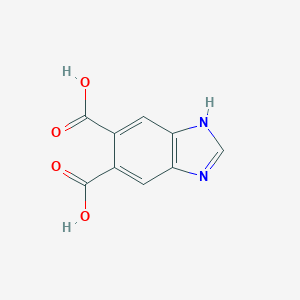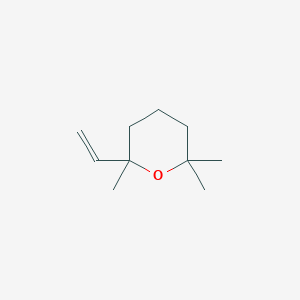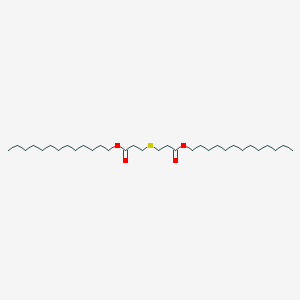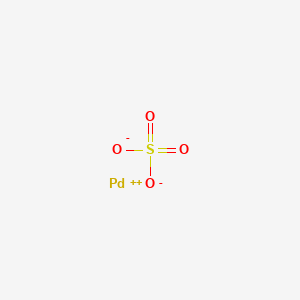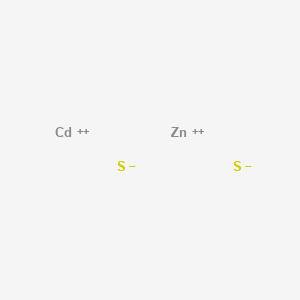![molecular formula C27H50O2Si2 B077579 Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl- CAS No. 13110-77-5](/img/structure/B77579.png)
Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-], commonly known as silane coupling agent, is a chemical compound used in various scientific research applications. It is a versatile compound that is used to improve the adhesion between two dissimilar materials, such as inorganic and organic substrates.
Wirkmechanismus
Silane coupling agent works by forming a covalent bond between the silane group and the substrate surface. The silane group contains a reactive functional group, which reacts with the substrate surface and forms a chemical bond. This chemical bond improves the adhesion between the two dissimilar materials and provides a strong interfacial bonding.
Biochemische Und Physiologische Effekte
Silane coupling agent is generally considered safe for use in scientific research applications. It is a non-toxic compound and does not pose any significant health hazards. However, it is recommended to handle the compound with care and follow the necessary safety precautions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using silane coupling agent in lab experiments are its versatility, ease of use, and effectiveness in improving the adhesion between two dissimilar materials. However, the limitations of using silane coupling agent are its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
The future directions of silane coupling agent research are focused on the development of new and improved synthesis methods, the investigation of its potential applications in various fields, such as biomedicine and energy storage, and the optimization of its properties for specific applications.
Conclusion:
Silane coupling agent is a versatile compound that is widely used in various scientific research applications. Its ability to improve the adhesion between two dissimilar materials makes it an essential component in the preparation of composites, coatings, and adhesives. The future directions of silane coupling agent research are focused on the development of new and improved synthesis methods, the investigation of its potential applications in various fields, and the optimization of its properties for specific applications.
Synthesemethoden
Silane coupling agent can be synthesized by reacting a silane compound with a hydroxyl group-containing compound. The reaction takes place in the presence of a catalyst, which facilitates the reaction and increases the yield of the product. The most commonly used silane compounds for the synthesis of silane coupling agent are methoxytrimethylsilane, ethoxytrimethylsilane, and propyltrimethoxysilane.
Wissenschaftliche Forschungsanwendungen
Silane coupling agent is widely used in scientific research applications, such as in the synthesis of composites, coatings, and adhesives. It is also used in the modification of surfaces of various materials, such as glass, metals, and polymers. Silane coupling agent is a crucial component in the preparation of nanomaterials, as it helps in the dispersion of nanoparticles and improves their stability.
Eigenschaften
CAS-Nummer |
13110-77-5 |
|---|---|
Produktname |
Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl- |
Molekularformel |
C27H50O2Si2 |
Molekulargewicht |
462.9 g/mol |
IUPAC-Name |
[(1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy]-trimethylsilane |
InChI |
InChI=1S/C27H50O2Si2/c1-19(28-30(4,5)6)23-12-13-24-22-11-10-20-18-21(29-31(7,8)9)14-16-26(20,2)25(22)15-17-27(23,24)3/h10,19,21-25H,11-18H2,1-9H3/t19-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
InChI-Schlüssel |
PXQKWIROLXRMAD-PAMFVNDTSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |
SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |
Kanonische SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |
Synonyme |
(20S)-3β,20-Bis(trimethylsiloxy)pregn-5-ene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



